Home > Products > Screening Compounds P34605 > Piroxicam-beta-cyclodextrin
Piroxicam-beta-cyclodextrin - 96684-39-8

Piroxicam-beta-cyclodextrin

Catalog Number: EVT-1794787
CAS Number: 96684-39-8
Molecular Formula: C57H83N3O39S
Molecular Weight: 1466.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piroxicam-beta-cyclodextrin is a supermolecular inclusion complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, a cyclic oligosaccharide. [] This complexation aims to enhance the solubility and bioavailability of piroxicam, leading to a faster onset of action and potentially reducing gastrointestinal side effects. [] Piroxicam-beta-cyclodextrin plays a significant role in scientific research as a model system for studying drug delivery using cyclodextrin inclusion complexes.

Piroxicam

Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. It is used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute musculoskeletal disorders. Piroxicam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain [, , , , , , , , , , , , , , , , , , ].

Relevance: Piroxicam is the active pharmaceutical ingredient (API) in Piroxicam-beta-cyclodextrin. The inclusion of piroxicam within the beta-cyclodextrin cavity aims to improve its solubility, dissolution rate, and ultimately its bioavailability [, , , , , , , , ]. This complexation strategy results in a faster onset of action and potentially reduced gastrointestinal side effects compared to piroxicam alone [, , , , , , , , ].

Beta-cyclodextrin

Compound Description: Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It forms a torus-shaped structure with a hydrophilic exterior and a hydrophobic interior cavity [, , , , ]. This unique structure enables beta-cyclodextrin to encapsulate poorly water-soluble molecules, like piroxicam, forming inclusion complexes.

Relevance: Beta-cyclodextrin is a pharmaceutical excipient used to enhance the solubility, dissolution rate, and bioavailability of poorly soluble drugs like Piroxicam [, , , , , , , , , , , ]. In Piroxicam-beta-cyclodextrin, the beta-cyclodextrin acts as a carrier for piroxicam, improving its delivery and potentially reducing gastrointestinal side effects [, , , , , , , , ].

Tenoxicam

Relevance: Tenoxicam was used as a comparator drug in a clinical study to assess the gastrointestinal tolerability of Piroxicam-beta-cyclodextrin []. The study suggested that Piroxicam-beta-cyclodextrin might have a better gastrointestinal safety profile than tenoxicam [].

Diclofenac

Relevance: In a study evaluating the efficacy of Piroxicam-beta-cyclodextrin in acute rheumatic pain, diclofenac, administered intramuscularly, served as a comparator drug []. The study concluded that oral Piroxicam-beta-cyclodextrin demonstrated comparable efficacy to intramuscular diclofenac in providing pain relief [].

Ketoprofen

Relevance: Ketoprofen, administered intramuscularly, was used as a comparator drug in a study evaluating the efficacy of Piroxicam-beta-cyclodextrin in acute rheumatic pain []. The study results indicated that oral Piroxicam-beta-cyclodextrin provided comparable analgesic efficacy to intramuscular ketoprofen [].

Metamizole

Relevance: In a study evaluating Piroxicam-beta-cyclodextrin for acute rheumatic pain, metamizole served as a comparator drug []. The study results indicated that Piroxicam-beta-cyclodextrin achieved a more rapid and sustained reduction in pain intensity compared to metamizole during the initial twelve hours of treatment [].

Etodolac

Relevance: Etodolac was used as a comparator drug in a study investigating the efficacy of Piroxicam-beta-cyclodextrin in managing low back pain []. The study demonstrated that Piroxicam-beta-cyclodextrin achieved a more rapid and pronounced reduction in pain intensity compared to etodolac [].

Paracetamol

Relevance: Paracetamol was used as a comparator drug in two studies evaluating the analgesic efficacy of Piroxicam-beta-cyclodextrin in post-operative pain following third molar extraction [, ]. In both studies, Piroxicam-beta-cyclodextrin demonstrated comparable or superior analgesic efficacy to paracetamol [, ].

Naproxen Sodium

Relevance: Naproxen sodium served as a comparator drug in a clinical trial evaluating the efficacy of Piroxicam-beta-cyclodextrin in treating acute sports injuries []. The study results suggested that Piroxicam-beta-cyclodextrin may offer superior efficacy compared to naproxen sodium for managing pain and inflammation in acute sports injuries [].

Indomethacin

Relevance: Indomethacin was included as a comparator drug in a study investigating the gastrointestinal effects of Piroxicam-beta-cyclodextrin in healthy volunteers []. While no significant differences in endoscopic scores were observed between the active treatment groups, Piroxicam-beta-cyclodextrin demonstrated a trend towards smaller changes in gastric potential difference compared to indomethacin, suggesting potentially better gastric tolerability []. Indomethacin was also used as a comparator drug in a study on hemicrania continua, where Piroxicam-beta-cyclodextrin was found to be less effective [].

Overview

Piroxicam-beta-cyclodextrin is a pharmaceutical compound formed by the inclusion of piroxicam, a non-steroidal anti-inflammatory drug (NSAID), within the cavity of beta-cyclodextrin, a cyclic oligosaccharide. This complex enhances the solubility and bioavailability of piroxicam, improving its therapeutic efficacy while minimizing gastrointestinal side effects. Piroxicam is primarily used to treat conditions such as rheumatoid arthritis and osteoarthritis, as well as acute pain in musculoskeletal disorders.

Source and Classification

Piroxicam is classified as a non-steroidal anti-inflammatory drug, while beta-cyclodextrin is categorized as a pharmaceutical excipient. The combination of these two compounds results in an inclusion complex that exhibits improved physicochemical properties compared to piroxicam alone. The process of forming this complex is significant in pharmaceutical formulations aimed at enhancing drug delivery systems.

Synthesis Analysis

Methods

The synthesis of piroxicam-beta-cyclodextrin typically involves several methods, including:

  • Spray-Drying: This method involves dissolving piroxicam and beta-cyclodextrin in an aqueous solution and then subjecting the mixture to spray-drying. The optimal molar ratio for complexation is 1:2.5 (piroxicam:beta-cyclodextrin) which results in enhanced solubility and stability of the drug . The process parameters include:
    • Inlet temperature: at least 165°C
    • Outlet temperature: must exceed 105°C
    • Feed flow rate: approximately 15 ml/min .
  • Supercritical Carbon Dioxide: An innovative method that uses supercritical carbon dioxide as a solvent-free medium for preparing the inclusion complex. This method avoids toxic residues associated with organic solvents and enhances the solubility of piroxicam .

Technical Details

The formation of the complex leads to an amorphous structure of piroxicam, which significantly increases its wettability and dissolution rate compared to its crystalline form. Techniques such as differential scanning calorimetry and X-ray diffraction are employed to confirm the formation of true inclusion complexes rather than mere physical mixtures .

Molecular Structure Analysis

Structure

Piroxicam has the chemical formula C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S with a molecular weight of approximately 331.35 g/mol. Its structure features a benzothiazine ring system that contributes to its pharmacological activity. Beta-cyclodextrin consists of seven glucose units linked by α-1,4-glycosidic bonds, forming a toroidal shape that encapsulates the piroxicam molecule.

Data

  • Molecular Weight: Piroxicam - 331.35 g/mol; Beta-cyclodextrin - approximately 1135 g/mol.
  • Molar Ratio: The effective molar ratio for forming the inclusion complex is 1:2.5 (piroxicam:beta-cyclodextrin) .
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of piroxicam-beta-cyclodextrin is the physical encapsulation of piroxicam within the beta-cyclodextrin cavity through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction alters the physicochemical properties of piroxicam, leading to increased solubility and stability.

Technical Details

Upon complexation, piroxicam loses its crystalline structure, becoming amorphous and hydrophilic, which facilitates rapid dissolution in aqueous environments . This transformation is confirmed through various analytical techniques including X-ray diffraction and thermogravimetric analysis.

Mechanism of Action

Process

The mechanism by which piroxicam-beta-cyclodextrin exerts its effects involves several steps:

  1. Dissolution: The inclusion complex dissolves rapidly in gastrointestinal fluids due to its enhanced solubility.
  2. Absorption: The drug is absorbed more efficiently through the gastrointestinal tract due to its increased bioavailability.
  3. Pharmacological Action: Once absorbed, piroxicam acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins responsible for inflammation and pain .

Data

Clinical studies indicate that piroxicam-beta-cyclodextrin provides faster onset of analgesic action compared to uncomplexed piroxicam, with improved gastrointestinal safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Sensitivity: The dissolution rate of piroxicam-beta-cyclodextrin is enhanced at lower pH levels (e.g., gastric conditions), promoting quicker absorption .
  • Absorption Characteristics: Studies show that after oral administration, plasma concentrations of piroxicam are significantly higher when delivered as an inclusion complex compared to free drug formulations .
Applications

Scientific Uses

Piroxicam-beta-cyclodextrin has various applications in pharmaceutical formulations:

  • Pain Management: It is utilized for treating inflammatory conditions such as arthritis due to its enhanced analgesic properties.
  • Gastrointestinal Safety: The formulation is designed to minimize gastric irritation commonly associated with NSAIDs, making it suitable for long-term use in chronic pain management scenarios .
  • Controlled Drug Delivery Systems: Its ability to enhance solubility makes it an excellent candidate for developing controlled-release formulations aimed at maintaining therapeutic drug levels over extended periods .

Properties

CAS Number

96684-39-8

Product Name

Piroxicam-beta-cyclodextrin

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C57H83N3O39S

Molecular Weight

1466.3 g/mol

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Synonyms

CHF 1194
CHF-1194
piroxicam-beta-cyclodextrin

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.